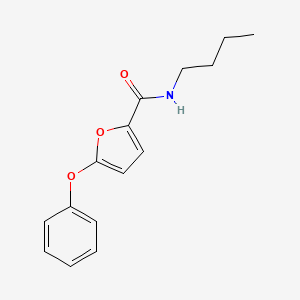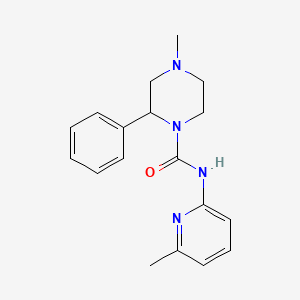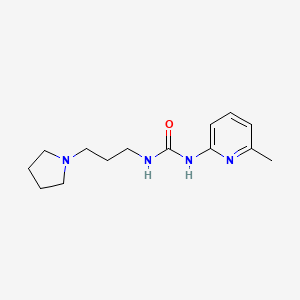![molecular formula C22H29N3O3 B6749566 1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749566.png)
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrrolidine ring, a benzyl group, a methoxymethylphenyl group, and a methylurea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methoxymethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction using methoxymethylbenzene and an appropriate catalyst.
Formation of the Methylurea Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
化学反応の分析
Types of Reactions
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and methoxymethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl or methoxymethylphenyl derivatives.
科学的研究の応用
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of novel materials with unique properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-Benzyl-3-hydroxypyrrolidine: Shares the pyrrolidine and benzyl moieties but lacks the methoxymethylphenyl and methylurea groups.
3-(Methoxymethyl)phenylurea: Contains the methoxymethylphenyl and urea moieties but lacks the pyrrolidine and benzyl groups.
1-Methyl-3-phenylurea: Contains the phenyl and urea moieties but lacks the pyrrolidine, benzyl, and methoxymethyl groups.
Uniqueness
1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea is unique due to its combination of structural features, which may confer distinct chemical and biological properties
特性
IUPAC Name |
1-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(21(26)23-20-10-8-19(9-11-20)15-28-2)16-22(27)12-13-25(17-22)14-18-6-4-3-5-7-18/h3-11,27H,12-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENNSFNJQJQYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCN(C1)CC2=CC=CC=C2)O)C(=O)NC3=CC=C(C=C3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749487.png)

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749498.png)
![1-benzyl-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)cyclopropane-1-carboxamide](/img/structure/B6749501.png)
![(2S)-2-[[2-(methoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-methyl-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B6749505.png)
![1,2-dimethyl-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B6749518.png)
![N-ethyl-N-[4-[[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6749523.png)
![1-[(5-Methylpyridin-3-yl)methyl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B6749535.png)



![Methyl 3-[(4-methyl-2,3-dihydro-1,4-benzoxazine-6-carbonyl)amino]propanoate](/img/structure/B6749576.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749577.png)
![2-Methyl-2-[4-(9-oxa-6-azaspiro[4.5]decane-6-carbonyl)phenyl]propanenitrile](/img/structure/B6749584.png)
